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molecular formula C11H9ClO4 B1267265 Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate CAS No. 39757-35-2

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Cat. No. B1267265
M. Wt: 240.64 g/mol
InChI Key: PIULUHUQDVELBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716991B1

Procedure details

A 100 mL round-bottomed flask equipped with magnetic stirrer and nitrogen inlet was charged with methyl 4-[4-(chloro)phenyl]-2,4-dioxobutanoate from Step 1 (5.0 g, 20.78 mmol), 4-sulfonamidophenylhydrazine hydrochloride (5.11 g, 22.86 mmol) and methanol (50 mL). The reaction vessel was heated to reflux and held for 16 hours. A precipitate formed overnight. The suspension was cooled to 0° C., held for 0.5 hour, filtered and washed with cold water to provide, after air-drying, 7.91 g (91%) of crude product. Recrystallized 3.50 g from boiling ethanol to yield 3.14 g (97% of pure methyl (1-(4-aminosulfonylphenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-yl]carboxylate: mp 227° C.; 1H NMR (CDCl3/300 MHz); 7.91 (d, J=8.86 Hz, 2H), 7.44 (d, J=8.86 Hz, 2H), 7.33 (d, J=8.66 Hz, 2H), 7.14 (d, J=8.66 Hz, 2H), 7.03 (s, 1H), 3.96 (s, 3H). Mass Spectrum, MH+=392. Anal. Calc'd for C17H14N3O4ClS: C, 52.11; H, 3.60; N, 10.72; Cl, 9.05; S, 5.18. Found: C, 52.07; H, 3.57; N, 10.70; Cl, 9.11; S, 8.27.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10](=O)[C:11]([O:13][CH3:14])=[O:12])=[CH:4][CH:3]=1.[CH:17]1[C:22]([NH:23][NH2:24])=[CH:21][CH:20]=[C:19]([S:25]([NH2:28])(=[O:27])=[O:26])[CH:18]=1.Cl>CO>[NH2:28][S:25]([C:19]1[CH:18]=[CH:17][C:22]([N:23]2[C:8]([C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=3)=[CH:9][C:10]([C:11]([O:13][CH3:14])=[O:12])=[N:24]2)=[CH:21][CH:20]=1)(=[O:27])=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(C(=O)OC)=O)=O
Name
Quantity
5.11 g
Type
reactant
Smiles
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round-bottomed flask equipped with magnetic stirrer and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
A precipitate formed overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
held for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
after air-drying
CUSTOM
Type
CUSTOM
Details
Recrystallized 3.50 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)N1N=C(C=C1C1=CC=C(C=C1)Cl)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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